1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol
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Overview
Description
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is a complex organic compound that features two benzimidazole rings attached to an ethane-1,2-diol backbone. This compound is part of the larger family of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol typically involves the condensation of 1-methyl-1H-benzo[d]imidazole with ethane-1,2-diol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The hydrogen atoms on the benzimidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce dihydrobenzimidazole derivatives .
Scientific Research Applications
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole rings can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol
- 1,2-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)ethane
- 1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane
Uniqueness
1,2-bis(1-methyl-1H-benzimidazole-2yl)ethane-1,2-diol is unique due to the presence of both hydroxyl groups and methyl-substituted benzimidazole rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
3256-27-7 |
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Molecular Formula |
C18H18N4O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1,2-bis(1-methylbenzimidazol-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C18H18N4O2/c1-21-13-9-5-3-7-11(13)19-17(21)15(23)16(24)18-20-12-8-4-6-10-14(12)22(18)2/h3-10,15-16,23-24H,1-2H3 |
InChI Key |
PZJMZESHUAGMHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(C(C3=NC4=CC=CC=C4N3C)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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